molecular formula C12H16N4 B1483006 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098087-06-8

1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No. B1483006
CAS RN: 2098087-06-8
M. Wt: 216.28 g/mol
InChI Key: ADVCGVHVHQJLHH-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, also known as EPMP, is a synthetic organic compound that has a wide range of applications in the field of science and technology. It is a versatile compound that can be used as a building block for the synthesis of other compounds, as a reagent for organic reactions, and as a catalyst for chemical processes. This compound has been studied extensively and has been found to have numerous beneficial properties, including its ability to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent.

Scientific Research Applications

Novel Synthesis Methods

Recent advancements in synthesis techniques have highlighted the potential of pyrazole derivatives, including compounds similar to "1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine". For instance, the ambient-temperature synthesis of novel pyrazole derivatives demonstrates innovative approaches to creating compounds with potential biological activities. These methods emphasize the utility of pyrazole compounds in various chemical syntheses and their significant role in developing new chemical entities (Becerra, Cobo, & Castillo, 2021).

Antimicrobial and Anticancer Properties

The exploration of pyrazole derivatives for their antimicrobial and anticancer activities has yielded promising results. Studies have synthesized and characterized heterocyclic Schiff bases, including pyrazolyl methanamines, and assessed their anticonvulsant, antimicrobial, and antimycobacterial properties. Such research indicates the broad spectrum of biological activities these compounds may exhibit, suggesting their potential in developing new therapeutic agents (Pandey & Srivastava, 2011); (R.V.Sidhaye et al., 2011).

Photophysical Properties

The study of photophysical properties in pyrazole derivatives, including their capacity for proton transfer reactions, has unveiled their potential in advanced material sciences. These compounds demonstrate unique behaviors like excited-state intramolecular proton transfer (ESIPT), showcasing their utility in designing materials with specific photophysical properties (Vetokhina et al., 2012).

Molecular Structure Studies

Crystallographic studies have provided insights into the molecular structures of pyrazole derivatives, aiding in the understanding of their chemical and physical properties. Such research is crucial for the rational design of molecules with desired functionalities, including potential applications in drug development and material science (Zhu, Wang, Sun, & Tian, 2013).

Coordination Chemistry and Catalysis

Pyrazole derivatives have been explored in coordination chemistry and catalysis, demonstrating their versatility in forming complexes with metals. These complexes are studied for their potential applications in catalysis, including asymmetric transfer hydrogenation of ketones. The ability to form stable complexes with various metals highlights the role of pyrazole derivatives in developing new catalytic systems (Magubane et al., 2017).

properties

IUPAC Name

1-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-3-16-9-10(8-13-2)12(15-16)11-6-4-5-7-14-11/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVCGVHVHQJLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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